N-(3-cyclopropyl-3-hydroxypropyl)-4-propylbenzamide
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Overview
Description
N-(3-cyclopropyl-3-hydroxypropyl)-4-propylbenzamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzamide core with a cyclopropyl group and a hydroxypropyl chain, making it a subject of interest in chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-4-propylbenzamide typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Hydroxypropyl Chain Addition: The hydroxypropyl chain is added via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxypropyl group.
Benzamide Formation: The final step involves the formation of the benzamide core through an amidation reaction, where a carboxylic acid derivative reacts with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyclopropyl-3-hydroxypropyl)-4-propylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The benzamide core can be reduced to form an amine.
Substitution: The cyclopropyl group can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
N-(3-cyclopropyl-3-hydroxypropyl)-4-propylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-4-propylbenzamide involves its interaction with specific molecular targets. The hydroxypropyl chain and cyclopropyl group may facilitate binding to enzymes or receptors, modulating their activity and leading to various biological effects. The benzamide core can interact with proteins, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyclopropyl-3-hydroxypropyl)-4-isopropoxybenzamide
- N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylbenzamide
- 3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide
Uniqueness
N-(3-cyclopropyl-3-hydroxypropyl)-4-propylbenzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structural features make it a valuable compound for targeted research and development in various scientific domains.
Properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-4-propylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-3-12-4-6-14(7-5-12)16(19)17-11-10-15(18)13-8-9-13/h4-7,13,15,18H,2-3,8-11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFXEEBFJHTYME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCCC(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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